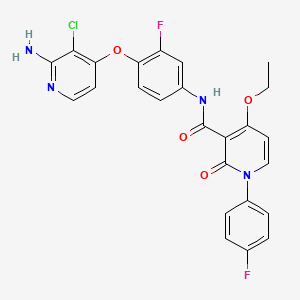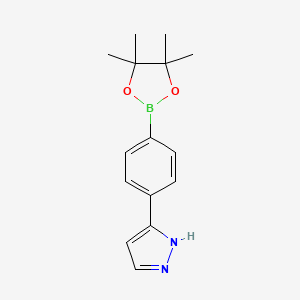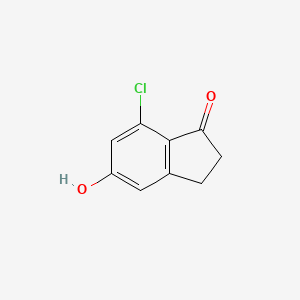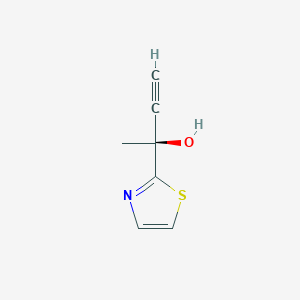![molecular formula C11H7ClF2N2O B3027049 Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- CAS No. 1225278-65-8](/img/structure/B3027049.png)
Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-
Overview
Description
Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- is an organic compound with a complex structure that includes a benzenamine core substituted with a pyridinyl group, chlorine, and fluorine atoms
Mechanism of Action
Mode of Action
The mode of action of this compound involves a two-step mechanism characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This type of reaction is common in aromatic compounds and is influenced by the presence of electron-withdrawing groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- typically involves multiple steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can produce a wide range of substituted benzenamine derivatives .
Scientific Research Applications
Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzenamines and pyridinyl derivatives, such as:
- Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2-fluoro-
- Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,3-difluoro-
- Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,6-difluoro-
Uniqueness
What sets Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in specific positions can enhance its stability and interaction with biological targets.
Properties
IUPAC Name |
4-(2-chloropyridin-4-yl)oxy-2,5-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-11-3-6(1-2-16-11)17-10-5-7(13)9(15)4-8(10)14/h1-5H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOHGIBWMNXIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213643 | |
| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225278-65-8 | |
| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225278-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)
![3-(5-((1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((S)-tetrahydrofuran-3-yl)benzamide](/img/structure/B3026967.png)


![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)

![{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026979.png)
![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)
![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)


![Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate](/img/structure/B3026985.png)


